ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position. The carbamate functional group (–O(CO)NH–) is esterified with an ethyl group. Carbamates are widely utilized in pharmaceuticals and agrochemicals due to their hydrolytic stability and ability to interact with biological targets such as acetylcholinesterase or neurotransmitter receptors .
Properties
IUPAC Name |
ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-20-14(18)15-10-6-7-12(19-2)11(9-10)16-8-4-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHJAYRIODTLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate.
Reduction: Formation of 4-methoxy-3-(2-hydroxypyrrolidin-1-yl)phenyl)carbamate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate and its analogs:
Key Research Findings and Comparative Insights
Substituent Effects on Bioactivity
- Pyrrolidinone vs. Imidazole/Chloro Groups: The 2-oxopyrrolidin-1-yl group in the target compound introduces a cyclic amide, which may enhance binding to acetylcholinesterase in insects compared to chlorpropham’s simpler chlorophenyl group . In contrast, the trifluoromethylimidazole substituent in [I-26] () likely improves metabolic stability and target selectivity in pharmaceuticals due to the electron-withdrawing CF₃ group and heteroaromatic ring .
- Methoxy vs. However, chloro groups are more resistant to oxidative degradation, suggesting a trade-off between bioavailability and environmental persistence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
